molecular formula C4H7ClFNO2S B1447215 (3R)-3-Fluoropyrrolidine-1-sulfonyl chloride CAS No. 1411774-27-0

(3R)-3-Fluoropyrrolidine-1-sulfonyl chloride

Cat. No. B1447215
M. Wt: 187.62 g/mol
InChI Key: KIKDRXJNIMWUMX-SCSAIBSYSA-N
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Description

“(3R)-3-Fluoropyrrolidine-1-sulfonyl Chloride” is a chemical compound used as a reagent in the preparation of heterocyclic compounds and methods for the targeted degradation of rapidly accelerated fibrosarcoma polypeptides . It has a molecular weight of 187.61 and a molecular formula of C4H7ClFNO2S .


Molecular Structure Analysis

The molecular structure of “(3R)-3-Fluoropyrrolidine-1-sulfonyl chloride” includes a fluoropyrrolidine ring with a sulfonyl chloride group attached . The InChI Key for this compound is KIKDRXJNIMWUMX-SCSAIBSYSA-N .


Physical And Chemical Properties Analysis

“(3R)-3-Fluoropyrrolidine-1-sulfonyl chloride” has a molecular weight of 187.62 and a molecular formula of C4H7ClFNO2S . It has a topological polar surface area of 45.8Ų . The compound is very soluble, with a solubility of 6.41 mg/ml .

Scientific Research Applications

Metabolic Activation in Dipeptidyl Peptidase-IV Inhibitors

A study by Xu et al. (2004) explored the metabolic activation of dipeptidyl peptidase-IV inhibitors, which included analogs containing a fluoropyrrolidine moiety. The research demonstrated that these compounds, when activated metabolically, formed chemically reactive intermediates, indicating their potential in the development of new pharmaceutical agents (Xu et al., 2004).

RORγt Inverse Agonists Discovery

Duan et al. (2019) reported the discovery of a new series of RORγt inverse agonists, incorporating a fluoropyrrolidine structure. This research highlights the use of (3R)-3-Fluoropyrrolidine-1-sulfonyl chloride in the development of compounds with significant therapeutic potential (Duan et al., 2019).

Development of New Clickable Reagents

Leng and Qin (2018) introduced a new fluorosulfonylation reagent, 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF), demonstrating its application in regioselective synthesis and as a potential sulfur(VI) fluoride exchange (SuFEx) clickable material. This underscores the broader applications of fluoropyrrolidine derivatives in synthetic chemistry (Leng & Qin, 2018).

Radiolabelling of Amines

Löser et al. (2013) utilized 3-[18F]fluoropropanesulfonyl chloride, a compound related to (3R)-3-Fluoropyrrolidine-1-sulfonyl chloride, as a prosthetic agent for radiolabelling amines. This application is crucial in the field of positron emission tomography (PET) imaging, demonstrating the compound's importance in medical diagnostics (Löser et al., 2013).

Antimicrobial Activity Studies

Janakiramudu et al. (2017) synthesized sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, a compound structurally related to (3R)-3-Fluoropyrrolidine-1-sulfonyl chloride. This study revealed significant antimicrobial activities, highlighting the potential of fluoropyrrolidine derivatives in developing new antimicrobial agents (Janakiramudu et al., 2017).

Safety And Hazards

“(3R)-3-Fluoropyrrolidine-1-sulfonyl chloride” is classified as a dangerous substance. The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) . The hazard statement is H314 (Causes severe skin burns and eye damage) .

Future Directions

While the specific future directions for “(3R)-3-Fluoropyrrolidine-1-sulfonyl chloride” are not detailed in the sources I found, its use as a reagent in the preparation of heterocyclic compounds and methods for the targeted degradation of rapidly accelerated fibrosarcoma polypeptides suggests it may continue to be valuable in these and potentially other areas of research and industry.

properties

IUPAC Name

(3R)-3-fluoropyrrolidine-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClFNO2S/c5-10(8,9)7-2-1-4(6)3-7/h4H,1-3H2/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIKDRXJNIMWUMX-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-3-Fluoropyrrolidine-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Zhang, W Spevak, Y Zhang, EA Burton, Y Ma… - Nature, 2015 - nature.com
Oncogenic activation of BRAF fuels cancer growth by constitutively promoting RAS-independent mitogen-activated protein kinase (MAPK) pathway signalling 1 . Accordingly, RAF …
Number of citations: 346 www.nature.com

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